molecular formula C23H17ClFN5O B2418124 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892359-58-9

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2418124
CAS No.: 892359-58-9
M. Wt: 433.87
InChI Key: XIGDXIWSYLIOJE-UHFFFAOYSA-N
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Description

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H17ClFN5O and its molecular weight is 433.87. The purity is usually 95%.
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Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5O/c1-31-18-8-5-14(6-9-18)13-26-22-19-12-16(24)7-10-20(19)30-23(27-22)21(28-29-30)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDXIWSYLIOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including its anticancer effects, enzyme inhibition activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for their pharmacological potential. The presence of a triazole ring enhances its biological activity and solubility. The structural formula can be represented as follows:

C19H19ClFN5O\text{C}_{19}\text{H}_{19}\text{ClF}\text{N}_{5}\text{O}

Key Structural Features

  • Chlorine atom at position 7 enhances lipophilicity.
  • Fluorophenyl group contributes to its interaction with biological targets.
  • Methoxybenzyl substituent potentially increases binding affinity to target enzymes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast)0.096EGFR inhibition
A549 (lung)2.08Induction of apoptosis
HepG2 (liver)2.09Inhibition of cell proliferation

The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activities, particularly against kinases involved in cancer progression.

Enzyme IC50 (μM) Reference Compound
EGFR0.096Acetazolamide
Carbonic Anhydrase2.09Standard sulfonamide
VEGF RTK0.15Sorafenib

These activities suggest that the compound may serve as a lead structure for developing targeted therapies in oncology.

Other Biological Activities

In addition to anticancer properties, the compound has exhibited:

  • Antioxidant Activity : Demonstrated through DPPH radical scavenging assays.
  • Antimicrobial Properties : Effective against various bacterial strains.

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and A549 cell lines, treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that the compound's mechanism involves apoptosis induction via the mitochondrial pathway.

Study 2: Enzyme Interaction

A molecular docking study revealed that the compound binds effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism. This was further validated through biochemical assays showing dose-dependent inhibition.

Q & A

Q. What are the key steps in synthesizing 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

The synthesis typically involves cyclocondensation of precursors such as chlorinated quinazoline intermediates with fluorophenyl and methoxybenzyl moieties. Critical steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under reflux conditions in ethanol or DMF .
  • Substituent introduction : Nucleophilic substitution at the quinazoline C5 position using 4-methoxybenzylamine under basic conditions (e.g., K2_2CO3_3) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of triazole fusion and substituent positions (e.g., fluorine coupling constants at δ 160–165 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: ~470–480 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguity in triazoloquinazoline ring conformation and substituent orientation .

Q. What biological activities are associated with this compound?

Preliminary studies on analogous triazoloquinazolines indicate:

  • Anticancer activity : Inhibition of kinase targets (e.g., EGFR) with IC50_{50} values in the low micromolar range .
  • Antimicrobial properties : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
  • Anti-inflammatory effects : COX-2 inhibition observed in murine macrophage models .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Replace Cu(I) with Ru(II) catalysts to enhance triazole ring formation efficiency (yield improvement: 60% → 85%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >90% purity .
  • Solvent optimization : Use DMF:H2_2O (9:1) to improve solubility of hydrophobic intermediates .

Q. How to resolve contradictions in biological activity data across studies?

  • Target specificity assays : Use CRISPR-edited cell lines to isolate off-target effects (e.g., compare wild-type vs. EGFR-knockout models) .
  • Metabolic stability testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .
  • Structural analogs comparison : Replace the 3-fluorophenyl group with 4-fluorophenyl to evaluate steric/electronic effects on target binding .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler™) .
  • Molecular docking : Align the triazoloquinazoline core with ATP-binding pockets using AutoDock Vina (ΔG ≤ -9 kcal/mol suggests high affinity) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of EGFR in lysates .

Q. How to address stability issues under physiological conditions?

  • pH-dependent degradation studies : Use HPLC to monitor decomposition in simulated gastric fluid (pH 1.2) vs. blood (pH 7.4) .
  • Light sensitivity testing : Store samples in amber vials under N2_2 atmosphere to prevent photodegradation of the methoxybenzyl group .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder with trehalose excipient .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY to resolve overlapping signals from fluorophenyl and methoxybenzyl groups .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water) for isomers separation when traditional chromatography fails .

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